molecular formula C28H23N5O4 B11265693 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11265693
M. Wt: 493.5 g/mol
InChI Key: JUYKUDMLMUWMEH-UHFFFAOYSA-N
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Description

5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C28H23N5O4

Molecular Weight

493.5 g/mol

IUPAC Name

5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H23N5O4/c1-3-36-24-12-11-19(15-25(24)35-2)27-29-26(37-31-27)17-32-13-14-33-23(28(32)34)16-22(30-33)21-10-6-8-18-7-4-5-9-20(18)21/h4-16H,3,17H2,1-2H3

InChI Key

JUYKUDMLMUWMEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the pyrazolo[1,5-a]pyrazinone core, and the final coupling of these fragments.

    Formation of the Oxadiazole Ring: This step involves the reaction of an appropriate hydrazide with an ethoxy-methoxy substituted benzoyl chloride under acidic conditions to form the oxadiazole ring.

    Synthesis of the Pyrazolo[1,5-a]pyrazinone Core: This involves the cyclization of a naphthalene derivative with a suitable hydrazine derivative under basic conditions.

    Coupling Reaction: The final step is the coupling of the oxadiazole and pyrazolo[1,5-a]pyrazinone fragments using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The oxadiazole and pyrazolo[1,5-a]pyrazinone moieties may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the ethoxy group.

    5-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the methoxy group.

Uniqueness

The presence of both ethoxy and methoxy groups in 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to different biological activities and applications.

Biological Activity

The compound 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 338.36 g/mol
InChI Key InChI=1S/C18H18N4O3/c1-4(20)10-12(9-18(19)21)15(24)14(11)13(22)23/h9-11H,4H2,1-3H3,(H,19,21)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The oxadiazole and pyrazole moieties are known to influence various biological pathways by modulating enzyme activities and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could interact with various receptors leading to altered cellular responses.
  • Antiproliferative Effects : Studies suggest it may induce apoptosis in cancer cells through DNA fragmentation and cell cycle arrest.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 demonstrated that the compound effectively inhibits tumor growth and induces apoptosis at concentrations ranging from 0.3 to 24 µM .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent:

  • In Vitro Testing : Testing against various bacterial strains revealed significant inhibitory effects, suggesting its utility in treating infections .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

  • MCF-7 Cell Model :
    • Objective : To evaluate the antiproliferative effects.
    • Findings : The compound significantly reduced cell viability and induced apoptosis at low micromolar concentrations (IC50 values around 9 µM).
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results : Showed a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsIC50/MIC Values
AnticancerInduces apoptosis in MCF-7 cellsIC50 ~ 9 µM
AntimicrobialInhibitory effects on bacterial growthMIC ~ 8–32 µg/mL

Table 2: Structure Activity Relationship (SAR)

Compound DerivativeStructural FeaturesBiological Activity
Compound AContains an ethoxy groupHigh anticancer activity
Compound BLacks methoxy substitutionReduced efficacy

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